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Compound of Interest

Compound Name:
Benzenesulfinyl chloride, 4-

methoxy-

CAS No.: 31401-23-7

Cat. No.: B14682940

Get Quote

Content Type: Detailed Application Note & Protocol Guide Target Audience: Senior Peptide

Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Rationale
In the landscape of peptide synthesis, 4-methoxybenzenesulfinyl chloride (CAS: 10360-63-1)

represents a specialized electrophile distinct from its ubiquitous oxidized analog, 4-

methoxybenzenesulfonyl chloride (Mbs-Cl). While the sulfonyl variant is a standard protecting

group for amines (specifically Arginine), the sulfinyl chloride offers unique reactivity profiles

centered on sulfur oxidation state manipulation.

This reagent is critical for two high-value applications:

Regioselective Disulfide Bond Formation: Acting as a thiol-activator to generate reactive

thiosulfinate intermediates, enabling directed pairing of cysteine residues without oxidative

scrambling.
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Sulfinamide Peptidomimetics: Facilitating the installation of the sulfinyl (-SO-) moiety into

peptide backbones or side chains, creating transition-state mimics with distinct hydrogen-

bonding properties and metabolic stability.

Distinction Alert:

Mbs-Cl (Sulfonyl, -SO₂Cl): Standard amine protection (stable, hard electrophile).

Mbs(SO)-Cl (Sulfinyl, -SOCl): Reactive intermediate, chiral center potential, soft electrophile

for thiols.

Mechanistic Insight: The Thiosulfinate "Safety-
Catch"
The primary utility of 4-methoxybenzenesulfinyl chloride in peptide chemistry lies in its reaction

with free thiols (Cysteine). Unlike direct oxidative methods (e.g., Iodine, DMSO/TFA) which can

lead to random disulfide scrambling in multi-cysteine peptides, this reagent allows for a

stepwise, "safety-catch" approach.

The Mechanism[1]
Activation: The sulfinyl chloride reacts with the first Cysteine (

) to form a thiosulfinate ester (mixed disulfide oxide). This intermediate is stable enough to
be isolated or washed on-resin but highly reactive toward a second nucleophilic thiol.

Displacement: A second Cysteine (

) attacks the sulfur atom of the cysteine, displacing the 4-methoxybenzenesulfenic acid
leaving group and forming the target disulfide bond (

).

The electron-donating methoxy group at the para position destabilizes the leaving group

slightly compared to unsubstituted benzenes, tuning the reactivity to prevent premature

hydrolysis while ensuring efficient displacement by the second thiol.

Visualization: Directed Disulfide Formation Pathway
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Figure 1: Mechanism of Regioselective Disulfide Bond Formation via Thiosulfinate Activation.
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[2]
Experimental Protocols
Protocol A: Regioselective Disulfide Bridge Formation
(Solution Phase)
Application: Cyclization of a peptide containing two free cysteines, or ligation of two distinct

peptide chains.

Reagents:

Peptide A: Containing one free Cys (other functional groups protected).

Reagent: 4-methoxybenzenesulfinyl chloride (1.1 equiv).

Base: 2,6-Lutidine or Pyridine (mild base is crucial).

Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology:

Activation (Thiosulfinate Formation):

Dissolve Peptide A (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.
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Cool the solution to -78°C to suppress side reactions (such as disproportionation of the

sulfinyl chloride).

Add 2,6-Lutidine (1.2 mmol) followed by the dropwise addition of 4-

methoxybenzenesulfinyl chloride (1.1 mmol) dissolved in DCM.

Critical Checkpoint: The reaction is typically fast (15–30 mins). Monitor by HPLC. The shift

in retention time will correspond to the formation of the Peptide-S-S(O)-Ar adduct.

Note: If the activation is performed on solid-phase, wash the resin 3x with DCM to remove

excess reagent.

Coupling (Disulfide Formation):

If in solution: Add Peptide B (1.0 mmol, containing free thiol) directly to the reaction

mixture at -78°C.

Allow the mixture to warm slowly to 0°C over 2 hours.

Mechanism:[1][2] The free thiol of Peptide B attacks the sulfur of Peptide A.

Quench with water (1 mL) and concentrate under reduced pressure.

Workup & Purification:

Redissolve residue in HPLC buffer (Water/Acetonitrile + 0.1% TFA).

Purify via Preparative RP-HPLC. The 4-methoxybenzenesulfenic acid byproduct elutes

separately from the disulfide product.

Protocol B: Synthesis of N-Sulfinyl Peptides
(Sulfinamides)
Application: Creating transition-state mimics or protecting the N-terminus with an acid-labile

chiral auxiliary.

Step-by-Step Methodology:
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Preparation:

Dissolve the amino acid ester or peptide fragment (free amine) in anhydrous DCM.

Add Triethylamine (TEA, 2.0 equiv) and cool to 0°C.

Sulfinylation:

Add 4-methoxybenzenesulfinyl chloride (1.1 equiv) dropwise.

Stir at 0°C for 1 hour, then warm to room temperature.

Observation: A white precipitate (TEA·HCl) will form.

Isolation:

Filter off the salts.

Wash the organic layer with 5% citric acid (to remove unreacted amine) and brine.

Dry over

and concentrate.

Result: The resulting sulfinamide is stable to basic conditions but can be cleaved with

dilute acid (e.g., 1% TFA in DCM), regenerating the amine and the sulfinic acid.

Comparative Analysis: Sulfinyl vs. Sulfonyl[3]
To ensure correct reagent selection, the following table contrasts the 4-methoxy derivatives.
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Feature
4-Methoxybenzenesulfinyl
Chloride (This Topic)

4-Methoxybenzenesulfonyl
Chloride (Mbs-Cl)

Formula

Oxidation State S(IV) S(VI)

Primary Target Thiols (Cysteine), Amines Amines (Arginine, N-terminus)

Product Linkage Thiosulfinate, Sulfinamide Sulfonamide

Stability
Moisture sensitive; prone to

disproportionation
Highly stable solid

Lability
Acid labile (Sulfinamides);

Thiol reactive

Acid stable (requires strong

acid like TFMSA/TFA to

cleave)

Chirality
Chiral at Sulfur (racemic or

enantiopure)
Achiral

Key Application
Disulfide formation, Transition

state mimics

Permanent protecting group

(SPPS)

Troubleshooting & Storage
Instability: Sulfinyl chlorides are less stable than sulfonyl chlorides. They can hydrolyze to

sulfinic acids or disproportionate into thiosulfonates and sulfonic acids.[3]

Recommendation: Store at -20°C under Argon. If the liquid turns cloudy or develops a

precipitate, filter before use or redistill (vacuum distillation) if possible, though distillation is

hazardous.

Over-oxidation: When using for disulfide formation, ensure no oxidizing agents (peroxides)

are present in the solvent, as this will convert the intermediate to a sulfonate, blocking the

reaction.

Racemization: When forming sulfinamides, the sulfur center is chiral. If using a racemic

reagent, diastereomers will form if the peptide is chiral. This can be advantageous for

separating peptide diastereomers but requires careful HPLC separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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